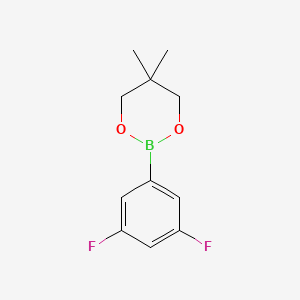

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

説明

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 216393-57-6) is a boronate ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₁H₁₃BF₂O₂, with a molecular weight of 226.03 g/mol and a melting point of 43–45°C . The compound features a 1,3,2-dioxaborinane core stabilized by two methyl groups at the 5-position and a 3,5-difluorophenyl substituent at the 2-position. This structure enhances its stability and reactivity in palladium-catalyzed transformations, particularly in pharmaceutical and agrochemical syntheses .

特性

IUPAC Name |

2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O2/c1-11(2)6-15-12(16-7-11)8-3-9(13)5-10(14)4-8/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRAEPCGZMMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378864 | |

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-57-6 | |

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 3,5-Difluorophenylboronic Acid Derivative

- Starting from 3,5-difluorobromobenzene or 3,5-difluorophenyl halides, lithiation or metal-halogen exchange is performed, followed by quenching with trialkyl borates to yield the corresponding boronic acid.

- Alternatively, palladium-catalyzed borylation (e.g., Miyaura borylation) using bis(pinacolato)diboron can be employed to introduce the boronate functionality directly onto the fluorinated aromatic ring.

Formation of the Dioxaborinane Ring

- The boronic acid intermediate is reacted with neopentyl glycol under mild conditions to form the cyclic boronate ester, 5,5-dimethyl-1,3,2-dioxaborinane.

- Typical reaction conditions involve reflux or stirring in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere to prevent hydrolysis.

- The reaction proceeds via condensation of the boronic acid with the diol, releasing water and forming the stable cyclic ester.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of 3,5-difluorophenyl halide | Pd catalyst, bis(pinacolato)diboron, base, solvent (e.g., THF), 60-80°C, 12-24 h | 60-85 | Miyaura borylation; ligand choice affects yield |

| Cyclization with neopentyl glycol | Neopentyl glycol, anhydrous solvent, inert atmosphere, room temp to reflux, 4-20 h | 55-80 | Forms 5,5-dimethyl-1,3,2-dioxaborinane ring |

Research Findings and Optimization

- Studies indicate that the choice of catalyst and ligand in the borylation step critically influences the yield and purity of the boronic acid intermediate, especially with electron-poor fluorinated aromatics.

- The dioxaborinane formation is generally high-yielding and provides a stable boronate ester that is less prone to protodeboronation, a common issue with fluorinated boronic acids.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions such as homocoupling or deboronation.

- Purification is typically achieved by recrystallization or chromatography, with the cyclic boronate ester showing good stability and crystallinity.

Comparative Analysis with Related Compounds

Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors for the borylation and cyclization steps to improve safety and scalability, especially when handling reactive intermediates and fluorinated substrates.

- Purification methods such as recrystallization and chromatography are adapted for scale, focusing on minimizing side products and maximizing product stability.

- The use of mild bases and controlled temperatures is critical to prevent decomposition of sensitive fluorinated boronic acids during preparation.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Arylboronic Acid Synthesis | Metal-halogen exchange or Pd-catalyzed borylation | 3,5-Difluorophenyl halide, Pd catalyst, bis(pinacolato)diboron, base, THF | 60-85% | Ligand and catalyst choice critical |

| Dioxaborinane Formation | Condensation with neopentyl glycol | Boronic acid, neopentyl glycol, anhydrous solvent, inert atmosphere | 55-80% | Forms stable cyclic boronate ester |

| Purification | Recrystallization or chromatography | Solvent systems vary (e.g., hexane/ethyl acetate) | High purity | Essential for removing homocoupling byproducts |

化学反応の分析

Types of Reactions

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is known to undergo various types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to substitute the fluorine atoms under basic conditions.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Substituted phenyl derivatives with various functional groups.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as an anticancer agent. For instance:

- Case Study 1 : In a structure-activity relationship study, derivatives of this compound exhibited significant efficacy against various cancer cell lines. One derivative showed an IC50 value of 4.363 μM compared to doxorubicin, indicating its potential as a therapeutic agent against cancer .

Antifungal and Antibacterial Properties

The compound has also been investigated for its antifungal and antibacterial properties:

- Case Study 2 : A derivative was tested against Candida glabrata in vivo and demonstrated significant activity, suggesting that modifications to the dioxaborinane structure could enhance antifungal efficacy .

Organic Electronics

The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics:

- Case Study 3 : Research has shown that compounds like this compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to their ability to facilitate charge transport .

Data Table of Applications

作用機序

The mechanism of action of 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, which facilitates the transfer of the phenyl group to an electrophilic partner. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen-Substituted Analogs

Key Findings :

- Electron-withdrawing effects : Fluorine substituents (σₚ = 0.06) impart moderate electron withdrawal compared to chlorine (σₚ = 0.23), leading to faster oxidative addition in cross-couplings for the difluoro analog .

- Steric factors : The 3,5-difluoro substitution pattern minimizes steric hindrance compared to bulkier dichloro derivatives, enhancing compatibility with chiral catalysts .

b) Electron-Donating Substituents

Key Findings :

Boronate Core Modifications

a) Pinacol vs. Neopentyl Glycol Esters

Key Findings :

- Neopentyl glycol esters (e.g., the target compound) exhibit superior stability due to the rigid six-membered ring, reducing premature hydrolysis .

- Pinacol esters (five-membered ring) are more reactive in low-temperature reactions but require anhydrous conditions .

b) Trifluoromethyl-Substituted Analogs

Key Findings :

- The strong electron-withdrawing trifluoromethyl groups significantly enhance boron electrophilicity, enabling couplings with electron-rich aryl halides .

生物活性

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H14BFO2

- Molecular Weight : 208.04 g/mol

- CAS Number : 216393-57-6

The compound features a dioxaborinane core that contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances lipophilicity and may influence the compound's pharmacokinetic properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Studies have suggested that dioxaborinanes can inhibit tumor cell proliferation by interfering with cellular signaling pathways. The fluorinated phenyl group may enhance binding affinity to target proteins involved in cancer progression.

- Antimicrobial Properties : Dioxaborinanes have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes and inhibit essential enzymes has been documented in several studies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Antitumor Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the antitumor activity of various dioxaborinanes. The findings indicated that derivatives with fluorinated phenyl groups exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and A549) due to their ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of boron-containing compounds highlighted that this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with bacterial cell wall synthesis .

Case Study 3: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibition capabilities of dioxaborinanes. The study found that specific derivatives could inhibit enzymes related to inflammatory responses, suggesting potential applications in treating conditions like rheumatoid arthritis .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

- Methodological Answer : High yields (74–91%) are achieved using transition metal catalysts such as NiCl₂ with bis(diphenylphosphino)propane ligands in toluene at 100°C under inert atmospheres . Reflux conditions (e.g., 24 hours in THF with Dean-Stark traps) are critical for removing water, which can hydrolyze boronate intermediates. Catalyst selection (e.g., PdCl₂(PPh₃)₂ for Suzuki couplings) and stoichiometric control of boronate precursors are key variables .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : X-ray crystallography confirms the dioxaborinane ring geometry and fluorophenyl substitution pattern, with bond angles (e.g., 119.7–120.6°) and C–H⋯H/Br⋯Br interactions observed in related fluorinated borinates . Complementary techniques include:

- ¹⁹F NMR : To verify fluorine substituent positions (δ ≈ −110 to −120 ppm for meta-fluorines).

- IR Spectroscopy : B–O stretching vibrations (~1,350 cm⁻¹) and aromatic C–F signals (~1,220 cm⁻¹) .

Advanced Research Questions

Q. What strategies improve enantioselective synthesis of fluorinated dioxaborinanes?

- Methodological Answer : Chiral ligands like (R)-BINAP or imidazolinium salts (e.g., 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate) enable asymmetric induction (80–89% ee) in copper- or rhodium-catalyzed reactions. Key parameters:

- Temperature : Lower temps (0–20°C) reduce racemization.

- Solvent : THF enhances ligand-metal coordination .

- Additives : Triethylamine or NaOMe neutralizes acidic byproducts .

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (DFT) predict transition states for boronate formation, while machine learning models (e.g., ICReDD’s workflow) screen ligand-catalyst combinations to prioritize experimental trials. Feedback loops between simulation and experimental data refine conditions (e.g., solvent polarity, catalyst loading) .

Q. How to resolve contradictions in yield data across studies?

- Methodological Answer : Discrepancies (e.g., 74% vs. 91% yields with Ni vs. Pd catalysts) arise from:

- Impurity Profiles : Side reactions (e.g., protodeboronation) monitored via LC-MS.

- Moisture Sensitivity : Strict inert atmosphere protocols (Schlenk lines) improve reproducibility .

- Catalyst Activation : Pre-treatment with Zn or Et₃N reduces metal oxide impurities .

Q. What role do fluorinated substituents play in modulating reactivity?

- Methodological Answer : The 3,5-difluorophenyl group enhances electrophilicity at the boron center, facilitating cross-couplings. Fluorine’s electron-withdrawing effect stabilizes boronate intermediates, verified by Hammett plots (σₚ ≈ 0.43 for meta-F) . Substituent effects are quantified via kinetic studies (e.g., rate constants for Suzuki-Miyaura couplings) .

Future Directions

Q. How can AI-driven automation enhance research on fluorinated boronates?

- Methodological Answer : Autonomous labs integrate robotic synthesis (e.g., automated Schlenk lines) with real-time analytics (inline NMR/MS). AI platforms like COMSOL Multiphysics simulate reaction networks to predict optimal conditions (e.g., solvent/catalyst pairs) and flag side reactions .

Q. What are emerging applications in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。